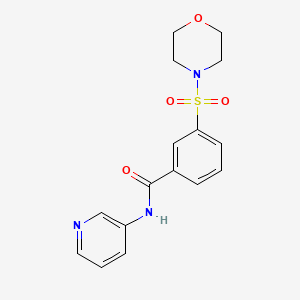
3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a morpholinylsulfonyl group and a pyridinyl group. Morpholine is a common solvent used in chemical synthesis, known for its polar nature and basicity . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and has a wide range of applications in the synthesis of pharmaceuticals, agrochemicals, food flavorings, dyes, rubber chemicals, and more .
Aplicaciones Científicas De Investigación
Antibiotic Activity Modulation
A study on the modulation of antibiotic activity against multidrug-resistant strains by sulfonamides, which are closely related to "3-(4-morpholinylsulfonyl)-N-3-pyridinylbenzamide," shows significant antimicrobial properties. For instance, the combination of sulfonamides with amikacin against Pseudomonas aeruginosa resulted in a substantial reduction in the minimum inhibitory concentration, indicating potential for combating antibiotic resistance (Oliveira et al., 2015).
Electronic Materials for Organic LEDs
Research into new sulfone-based electron-transport materials with high triplet energy for use in blue phosphorescent organic light-emitting diodes (OLEDs) demonstrates the versatility of sulfonamides in electronic applications. These materials, including compounds with morpholine groups, offer improved performance for OLEDs, highlighting their importance in developing more efficient electronic devices (Jeon et al., 2014).
Metal Oxide Solubilization
Ionic liquids functionalized with morpholine and related groups have shown efficacy in dissolving metal oxides, suggesting applications in metal recovery and recycling. These ionic liquids' unique properties allow for the selective dissolution of metal oxides, offering a novel approach to metal processing and recycling (Nockemann et al., 2008).
Antineoplastic Agents
The spontaneous chemical transformation of arylsulfonylhydrazones, similar in structure to "this compound," has been linked to anticancer activity. This research points to the potential of these compounds in developing new antineoplastic agents, offering a novel pathway for cancer treatment (Shiba et al., 1983).
Phosphoinositide 3-Kinase Inhibition
A series of novel thiazolo[5,4-b]pyridine derivatives, including morpholinyl substituted analogs, have been synthesized and tested for their inhibitory activity against phosphoinositide 3-kinase (PI3K). These compounds have shown potent PI3K inhibitory activity, highlighting their potential in treating diseases related to PI3K/AKT/mTOR pathway dysregulation (Xia et al., 2020).
Propiedades
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-14-4-2-6-17-12-14)13-3-1-5-15(11-13)24(21,22)19-7-9-23-10-8-19/h1-6,11-12H,7-10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNINEQFIQHZJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

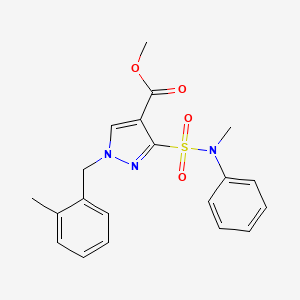
![N-(tert-butyl)-6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2732219.png)
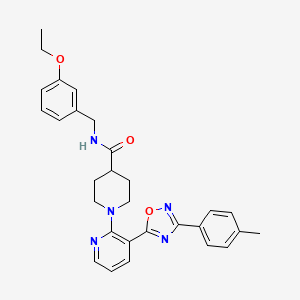
![N-[1-(4-fluorophenyl)ethyl]-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2732224.png)
![4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)
![ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
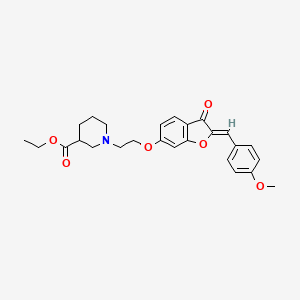
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)
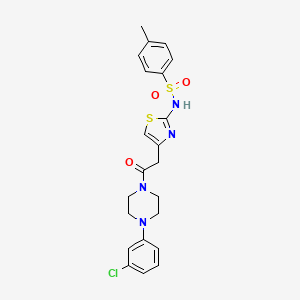
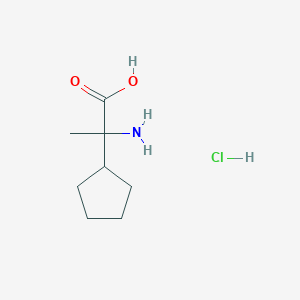
![7-Cyclopropyl-5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2732234.png)

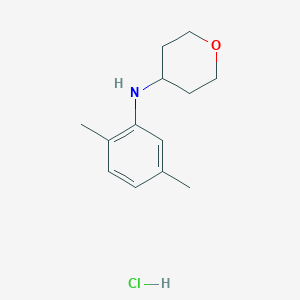
![Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2732239.png)